4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-4-14-28(15-5-2)34(31,32)20-12-10-19(11-13-20)25(30)26-24-21-16-33-17-22(21)27-29(24)23-9-7-6-8-18(23)3/h6-13H,4-5,14-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOBQMNEIGSFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel sulfamoyl-containing benzamide derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and biological activity, particularly its effects on various biological systems.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the formation of the thieno[3,4-c]pyrazole moiety followed by sulfamoylation. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry. For instance, ^1H NMR spectra provide insights into the hydrogen environments within the molecule, confirming the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| ^1H NMR | δ 8.00 (d), δ 7.95 (d), δ 7.69 (t), δ 7.35 (t) |
| Mass Spectrometry | Molecular ion peak at m/z = 400 |
| FT-IR | Key absorption bands at 1597 cm^-1 (C=N) |
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antimicrobial properties. In vitro assays have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis.
Anti-inflammatory Properties
Research has demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the activation of NF-κB in macrophages, a key transcription factor involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Inhibition of NF-κB Activation : A study conducted on macrophage cells treated with lipopolysaccharide (LPS) revealed that the compound significantly reduced NF-κB activation after a primary stimulus, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating its efficacy in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Sulfamoyl Group : Enhances solubility and biological interactions.
- Thieno[3,4-c]pyrazole Moiety : Contributes to its ability to interact with various biological targets.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Activity Implication |
|---|---|
| Sulfamoyl Group | Increased solubility |
| Thieno[3,4-c]pyrazole | Interaction with enzyme targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
